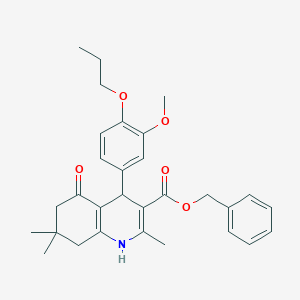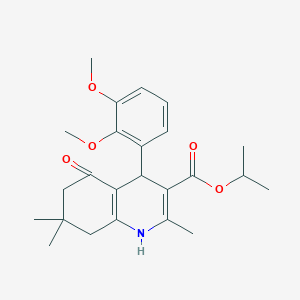
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical substance with the molecular formula C17H13ClFN3O . It is also known as "(2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane" .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Scientific Research Applications
Environmental Impact of Chlorophenols
Chlorophenols, like the 2-chlorophenyl part of the compound, have been extensively reviewed for their impact on the aquatic environment. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life, with their toxicity to fish upon long-term exposure being considerable. Their persistence in the environment can vary, but bioaccumulation is expected to be low. These findings suggest that research involving 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide might explore environmental degradation pathways, toxicity, and bioaccumulation effects of similar complex compounds (Krijgsheld & Gen, 1986).
Applications in Polymer Science
The compound's structure hints at potential applications in the development of advanced materials, such as polymers incorporating phenyl and fluorophenyl groups for improved properties. Research on plastic scintillators based on polymethyl methacrylate has shown that various luminescent dyes and solvents can significantly impact scintillation efficiency, optical transparency, and stability (Salimgareeva & Kolesov, 2005). This suggests that derivatives of the compound could find applications in the design of new luminescent materials or in modifications of existing materials for specific optical properties.
Potential in Drug Discovery
Compounds with similar structural features, including oxazoles and carboxamides, have been investigated for their chemical and biological properties, suggesting a potential interest in drug discovery. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles have revealed a variety of biological activities, including insecticidal, antihypertensive, and neuroprotective effects, highlighting the potential for derivatives of the compound to be explored for similar activities (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” are currently unknown .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-10-15(17(22)20-12-8-6-11(19)7-9-12)16(21-23-10)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWOFQYCTGCLJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

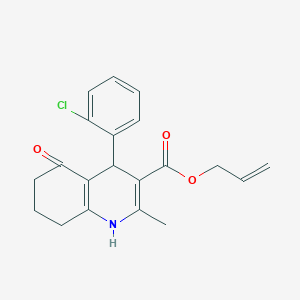


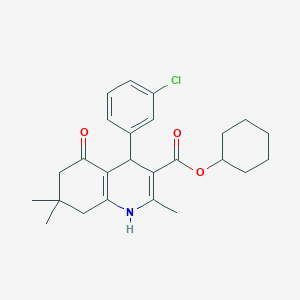
![Cyclohexyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414828.png)



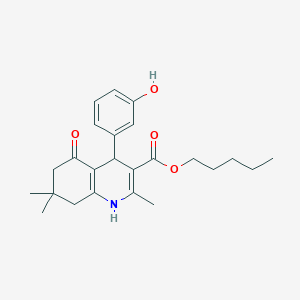
![Benzyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B414836.png)
![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414837.png)
